molecular formula C10H14O5 B561963 Isobutyryl Meldrum's Acid CAS No. 84794-38-7

Isobutyryl Meldrum's Acid

Cat. No.: B561963
CAS No.: 84794-38-7
M. Wt: 214.217
InChI Key: NGAIJVQVOJMDFH-UHFFFAOYSA-N
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Description

Isobutyryl Meldrum's Acid is a chemical compound with a unique structure that includes a dioxane ring and a hydroxy-methylpropylidene group

Scientific Research Applications

Isobutyryl Meldrum's Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Biochemical Analysis

Biochemical Properties

It is known that Meldrum’s acid derivatives, to which Isobutyryl Meldrum’s Acid belongs, have been used in the synthesis of diverse pyridine and pyrimidine derivatives . These compounds are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

Meldrum’s acid derivatives have been tested against different cancer cell lines . This suggests that Isobutyryl Meldrum’s Acid may have potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Meldrum’s acid is known to undergo distinctive decomposition pathways at elevated temperatures, which can be used in cycloaddition and acylation reactions . This suggests that Isobutyryl Meldrum’s Acid may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

Meldrum’s acid is known to undergo distinctive decomposition pathways at elevated temperatures , suggesting that the effects of Isobutyryl Meldrum’s Acid may change over time.

Dosage Effects in Animal Models

Animal models are widely used to develop newer drugs for the treatment of diseases , suggesting that Isobutyryl Meldrum’s Acid could potentially be studied in this context.

Metabolic Pathways

Meldrum’s acid derivatives are known to be involved in the synthesis of diverse pyridine and pyrimidine derivatives , suggesting that Isobutyryl Meldrum’s Acid may interact with enzymes or cofactors in these pathways.

Transport and Distribution

Meldrum’s acid is known to have a remarkably low pKa value of about 4.9 and is readily involved in electrophilic substitution reactions , suggesting that Isobutyryl Meldrum’s Acid may interact with transporters or binding proteins.

Subcellular Localization

The prediction of protein subcellular localization from amino acid sequences is an active area of research in bioinformatics , suggesting that similar methods could potentially be used to study the subcellular localization of Isobutyryl Meldrum’s Acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyryl Meldrum's Acid typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1-hydroxy-2-methylpropylidene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Isobutyryl Meldrum's Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxy-2-methylpropylidene)-5-methyloxolane-2,4-dione
  • 2-Hydroxy-2-methylpropiophenone

Uniqueness

Isobutyryl Meldrum's Acid is unique due to its specific combination of functional groups and ring structure

Properties

IUPAC Name

5-(1-hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-5(2)7(11)6-8(12)14-10(3,4)15-9(6)13/h5,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAIJVQVOJMDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C1C(=O)OC(OC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716083
Record name 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84794-38-7
Record name 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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